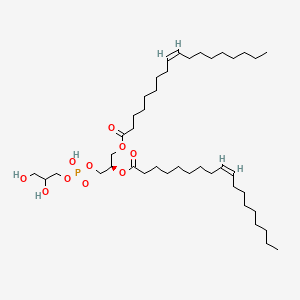
Dioleoylphosphatidylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of catalysts such as phospholipase D2 and aquaporin 3 . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7.4 to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and enzyme concentration . The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Dioleoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phosphinic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced alcohols, and substituted phospholipids .
Wissenschaftliche Forschungsanwendungen
Wound Healing Applications
Corneal Epithelial Healing
DOPG has been shown to enhance corneal epithelial wound healing both in vitro and in vivo. A study demonstrated that DOPG significantly accelerates the healing of corneal epithelial cells by modulating the AQP3/PLD2 signaling pathway. In experiments with AQP3 knockout mice, DOPG treatment resulted in improved wound healing outcomes compared to control treatments, indicating its potential as a therapeutic agent for corneal injuries .
Skin Wound Healing in Diabetic Patients
Research has highlighted the effectiveness of DOPG in promoting skin wound healing, particularly in diabetic patients. The ability of DOPG to stimulate keratinocyte proliferation is crucial for enhancing the healing process of chronic skin wounds. In preclinical models, DOPG outperformed other phosphatidylglycerol species in promoting the proliferation of slowly dividing keratinocytes, suggesting its utility in treating diabetic ulcers and other chronic wounds .
Drug Delivery Systems
DOPG is being investigated as a potential component in drug delivery systems due to its biocompatibility and ability to form stable lipid vesicles. The formation of large unilamellar vesicles from DOPG allows for the encapsulation of therapeutic agents, enhancing their delivery to target tissues. This property is particularly valuable for delivering hydrophobic drugs that require effective transport mechanisms to reach their sites of action .
Inflammation Modulation
Inhibition of Inflammatory Pathways
DOPG has demonstrated anti-inflammatory properties by inhibiting the expression of inflammatory mediators in macrophage cell lines stimulated by heat shock protein B4 (HSPB4). In vitro studies showed that DOPG significantly reduced the levels of pro-inflammatory cytokines such as IL1α, IL1β, and TNF, indicating its potential role in managing inflammatory conditions .
Data Summary
Case Studies
- Corneal Wound Healing Study : A study involving CD-1 mice treated with DOPG showed enhanced corneal epithelial repair compared to control groups, suggesting its clinical applicability for ocular surface injuries .
- Diabetic Wound Healing : Clinical observations indicated that patients treated with formulations containing DOPG exhibited faster recovery rates from chronic wounds compared to those receiving standard care .
Wirkmechanismus
The mechanism of action of Dioleoylphosphatidylglycerol involves its interaction with cell membrane receptors and enzymes . It inhibits the production of inflammatory mediators by modulating the activity of toll-like receptor 2 (TLR2) and heat shock protein B4 (HSPB4) . This modulation leads to a reduction in the inflammatory response and has potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): Similar in structure but lacks the phosphinic acid group.
Dioleoylphosphatidylethanolamine (DOPE): Contains an ethanolamine group instead of a glycerol backbone.
Dioleoylphosphatidylserine (DOPS): Contains a serine group instead of a glycerol backbone.
Uniqueness
Dioleoylphosphatidylglycerol is unique due to its phosphinic acid group, which imparts distinct chemical and biological properties . This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C42H79O10P |
|---|---|
Molekulargewicht |
775 g/mol |
IUPAC-Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |
InChI-Schlüssel |
DSNRWDQKZIEDDB-GCMPNPAFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















